Volinanserin Volinanserin Volinanserin is under investigation in clinical trial NCT00464243 (Efficacy and Safety of Volinanserin on Sleep Maintenance Insomnia - Polysomnographic Study).
Brand Name: Vulcanchem
CAS No.: 139290-65-6
VCID: VC0546853
InChI: InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1
SMILES: COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O
Molecular Formula: C22H28FNO3
Molecular Weight: 373.5 g/mol

Volinanserin

CAS No.: 139290-65-6

Cat. No.: VC0546853

Molecular Formula: C22H28FNO3

Molecular Weight: 373.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Volinanserin - 139290-65-6

Specification

CAS No. 139290-65-6
Molecular Formula C22H28FNO3
Molecular Weight 373.5 g/mol
IUPAC Name (R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol
Standard InChI InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1
Standard InChI Key HXTGXYRHXAGCFP-OAQYLSRUSA-N
Isomeric SMILES COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O
SMILES COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O
Canonical SMILES COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O
Appearance Solid powder

Introduction

PropertyValueSource
5-HT2A_{2A} Ki_i0.36 nM
Selectivity Ratio>100-fold over 5-HT1C_{1C}
Half-life (rodents)1.35–1.85 hours
Solubility75 mg/mL in DMSO/ethanol

Mechanism of Action and Receptor Selectivity

Volinanserin functions as a competitive antagonist at the 5-HT2A_{2A} receptor, a G protein-coupled receptor (GPCR) implicated in hallucinations, mood regulation, and cognitive processing . Its binding affinity (Ki_i = 0.36 nM) and selectivity are superior to earlier 5-HT2A_{2A} antagonists like ketanserin, which exhibit cross-reactivity with α1_1-adrenergic receptors .

Structural Basis of Selectivity

The compound’s selectivity arises from its interaction with key residues in the 5-HT2A_{2A} receptor’s orthosteric binding site. Molecular docking studies suggest that volinanserin forms hydrogen bonds with Ser159 and Ser239, while its fluorophenyl group occupies a hydrophobic pocket stabilized by Val156 and Leu362 . This precise interaction minimizes off-target effects, making it a valuable tool for isolating 5-HT2A_{2A}-mediated phenomena .

Preclinical Research Applications

Antagonism of Psychedelic Effects

Volinanserin has been extensively used to study hallucinogens such as DOI (2,5-dimethoxy-4-iodoamphetamine) and LSD (lysergic acid diethylamide). In murine models, volinanserin dose-dependently blocks the head-twitch response (HTR)—a behavioral proxy for hallucinations—induced by DOI (AD50_{50} = 0.0062 mg/kg) and LSD (AD50_{50} = 0.00047 mg/kg) . Notably, its potency against LSD is 13-fold higher than against DOI, likely due to differences in receptor binding kinetics .

Table 1: Volinanserin Antagonism in Rodent Models

AgonistModelVolinanserin AD50_{50}Efficacy (%)
DOI (1 mg/kg)Mouse HTR0.0062 mg/kg100
LSD (0.32 mg/kg)Mouse HTR0.00047 mg/kg100
MescalineRat ICSS0.032 mg/kg85
PsilocybinRat ICSS0.032 mg/kg40

HTR = Head-twitch response; ICSS = Intracranial self-stimulation

Behavioral Disruption and Reward Pathways

In rat intracranial self-stimulation (ICSS) assays, volinanserin reverses depression of reward-seeking behavior induced by DOI and mescaline but exacerbates effects of the κ-opioid agonist salvinorin A . This suggests that 5-HT2A_{2A} antagonism may differentially modulate motivational states depending on the agonist’s primary receptor target .

IndicationPhaseDoseOutcome
SchizophreniaII5–20 mg/dayReduced hallucinations; no effect on cognition
InsomniaII3 mg/kgImproved sleep maintenance
Major DepressionI10 mg/dayNo significant benefit

Synthesis and Chemical Development

Volinanserin’s synthesis involves a nine-step process starting from ethyl isonipecotate :

  • Protection: Boc anhydride reaction yields ethyl n-boc-4-piperidinecarboxylate.

  • Amidation: CDI-mediated coupling with N-methoxymethylamine.

  • Weinreb Ketone Synthesis: Benzoylation with 1,2-dimethoxybenzene.

  • Deprotection: Acidic removal of the Boc group.

  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol.

  • Resolution: Chiral separation to isolate the active (R)-enantiomer.

  • Alkylation: SN2 reaction with 4-fluorophenethyl bromide .

The final product is typically isolated as a hydrochloride salt for improved stability .

Comparative Analysis with Related Compounds

Volinanserin’s selectivity distinguishes it from other 5-HT2A_{2A} antagonists:

Compound5-HT2A_{2A} Ki_iSelectivity vs. 5-HT2C_{2C}Clinical Status
Volinanserin0.36 nM>300-foldResearch use
Ketanserin2.1 nM10-foldMarketed (hypertension)
Pimavanserin0.087 nM50-foldMarketed (Parkinson’s psychosis)

Data from

Recent Developments and Future Directions

Psychedelic Adjuvant Therapy

Recent studies propose volinanserin as an adjunct to psychedelic-assisted therapy. By blocking 5-HT2A_{2A} receptors, it may mitigate acute hallucinogenic effects while preserving therapeutic outcomes, a hypothesis supported by its ability to abolish DOI-induced HTR without affecting ICSS reward thresholds .

Neuroinflammatory Pathways

Emerging evidence links 5-HT2A_{2A} activation to microglial activation in Alzheimer’s disease. Volinanserin reduces amyloid-β-induced cytokine release in vitro, suggesting potential neuroprotective applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator